methyl 2-({2-[(ethoxycarbonyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its unique structural features, including a cyclohepta[b]thiophene core and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, hexafluoropropane derivatives, and ethoxycarbonyl-protected amines. The key steps in the synthesis may involve:
Formation of the cyclohepta[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the hexafluoropropane moiety: This step may involve nucleophilic substitution reactions.
Coupling with ethoxycarbonyl-protected amines: This can be done using amide bond formation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or polymers.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: It can bind to the active sites of enzymes, inhibiting or modulating their activity.
Modulating signaling pathways: The compound may influence cellular signaling pathways, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-AMINO-2-THIOPHENE CARBOXYLATE:
METHYL 3-SULFONYL AMINO-2-THIOPHENE CARBOXYLATE: Another thiophene derivative with sulfonyl functional groups, used in various chemical reactions.
Uniqueness
METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its complex structure, which includes a cyclohepta[b]thiophene core and multiple functional groups. This complexity provides unique reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C17H20F6N2O4S |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
methyl 2-[[2-(ethoxycarbonylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H20F6N2O4S/c1-3-29-14(27)25-15(16(18,19)20,17(21,22)23)24-12-11(13(26)28-2)9-7-5-4-6-8-10(9)30-12/h24H,3-8H2,1-2H3,(H,25,27) |
InChI Key |
IDKJMWZFPMNLBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCCC2)C(=O)OC |
Origin of Product |
United States |
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